molecular formula C7H13NO2 B088521 1-(Hydroxymethyl)azepan-2-one CAS No. 13088-64-7

1-(Hydroxymethyl)azepan-2-one

Cat. No. B088521
CAS RN: 13088-64-7
M. Wt: 143.18 g/mol
InChI Key: QBUDWHWPQWURCC-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)azepan-2-one is a chemical compound with the CAS Number 13088-64-7 . It has a molecular weight of 143.19 and its IUPAC name is 1-(hydroxymethyl)-2-azepanone .


Molecular Structure Analysis

The InChI code for 1-(Hydroxymethyl)azepan-2-one is 1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-(Hydroxymethyl)azepan-2-one is a powder that is stored at room temperature . It has a melting point of 63-65°C . The compound has a density of 1.098g/cm3 and a boiling point of 305.3ºC at 760 mmHg .

Scientific Research Applications

  • Glycosidase Inhibitors : A study explored the conformational behavior of novel glycosidase inhibitors with substituted azepan structures, including derivatives of 1-(Hydroxymethyl)azepan-2-one. These inhibitors show potential applications in treating diseases related to enzyme dysfunction (Martínez-Mayorga et al., 2004).

  • Synthesis of DMJ Analogs : Another research focused on the synthesis of new hydroxy azepane and azocane with an additional hydroxymethyl side arm, analogs to 1-deoxymannojirimycin (DMJ), which are crucial in various biochemical processes (Chang, Kung, Ma, & Chen, 2007).

  • Homoisofagomine Derivatives : A study presented the synthesis of new hydroxy azepanes, including derivatives of 1-(Hydroxymethyl)azepan-2-one, for use as homoisofagomine derivatives. These compounds exhibit weak but selective inhibitory activity in enzyme assays (Mehta & Lakshminath, 2002).

  • Protein Kinase B Inhibitors : Novel azepane derivatives were evaluated for their inhibition of protein kinase B (PKB-alpha) and protein kinase A (PKA). This research is significant in the context of developing new drugs and therapeutic agents (Breitenlechner et al., 2004).

  • Glycosidase Inhibitory Activity : Another study reported the efficient and short total synthesis of tetrahydroxy and trihydroxy-azepane from D-(+)-glucurono-γ-lactone. These synthesized compounds showed glycosidase inhibitory activity (Kalamkar et al., 2010).

  • Ring Expansion Processes : Research on the competitive ring expansion of azetidines into pyrrolidines and/or azepanes provided insights into the synthesis of seven-membered rings, relevant to organic and medicinal chemistry (Drouillat et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(hydroxymethyl)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-6-8-5-3-1-2-4-7(8)10/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUDWHWPQWURCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1065346
Record name 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)azepan-2-one

CAS RN

13088-64-7
Record name N-(Hydroxymethyl)caprolactam
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Record name 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-
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Record name 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-
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Record name 2H-Azepin-2-one, hexahydro-1-(hydroxymethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexahydro-1-(hydroxymethyl)-2H-azepin-2-one
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Record name 1-(Hydroxymethyl)azepan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SV Vorobyev, OV Primerova, SY Bylikin… - Arabian Journal of …, 2021 - Elsevier
Six novel lactamomethyl derivatives of 2,5-dimethylphenol and 2,3,5-trimethylphenol were prepared with moderate yields by the reaction of corresponding phenols with 1-(…
Number of citations: 2 www.sciencedirect.com
JJ Li - 2013 - books.google.com
Enables researchers to fully realize the potential to discover new pharmaceuticals among heterocyclic compounds Integrating heterocyclic chemistry and drug discovery, this innovative …
Number of citations: 326 books.google.com

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